molecular formula C14H13NO6 B2380539 Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 406470-84-6

Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No. B2380539
CAS RN: 406470-84-6
M. Wt: 291.259
InChI Key: VFHBZZDZKULWDU-UHFFFAOYSA-N
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Description

“Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the class of furan-based compounds . Furan-based compounds have been identified as promising antimycobacterial agents that can interfere with iron homeostasis .


Synthesis Analysis

The synthesis of similar furan-based compounds has been described in the literature . For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Another method involves the use of sulfur ylides and alkynes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Single Crystal X-Ray Diffraction (SC-XRD) . All bond lengths, valence angles, and torsional angles are within the expected limits .


Chemical Reactions Analysis

The chemical reactions involving similar furan-based compounds have been studied . For example, the reaction of sulfur ylides and alkynes has been applied in the synthesis of furan derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the packing of molecules in the crystal structure of a related compound is governed by van der Waals interactions between the aromatic rings of adjacent molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-phenoxy-2-furancarboxylates, including Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate, are synthesized from methyl 5-nitro-2-furan-carboxylate via nucleophilic substitution reactions. This synthesis has been a subject of study to understand the chemical properties and reactions of furan derivatives (Tanaka, Usui, & Shimadzu, 1981).

Applications in Organic Synthesis

  • The compound has been utilized in the Diels−Alder reaction for preparing substituted anilines. This reaction is notable for its high regioselectivity, which is significant in organic chemistry for synthesizing complex molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Structural Analysis and Antimycobacterial Potential

  • Structural analysis of 5-Phenyl-furan-2-carboxylic acids, including fluorinated ester derivatives, has shown that these compounds are promising as antimycobacterial agents. This highlights their potential in medicinal chemistry and drug development (Mori et al., 2022).

Role in Heterocyclic Chemistry Research

  • The compound has been instrumental in understanding nucleophilic substitution reactions in heterocyclic chemistry. This research is essential for developing new synthetic methodologies and understanding reaction mechanisms (Shimadzu, Ishikawa, Yamamoto, & Tanaka, 1986).

Exploration of Antimicrobial Properties

Mechanism of Action

While the specific mechanism of action for “Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” is not known, related furan-based compounds have been found to interfere with iron homeostasis in Mycobacterium tuberculosis .

Future Directions

The future research directions could involve further exploration of the antimycobacterial properties of furan-based compounds . Additionally, more detailed studies on the synthesis, molecular structure, chemical reactions, mechanism of action, and safety of “Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” could be beneficial.

properties

IUPAC Name

methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-9-3-5-12(11(7-9)15(17)18)20-8-10-4-6-13(21-10)14(16)19-2/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHBZZDZKULWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319719
Record name methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

406470-84-6
Record name methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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